

Isopropyl Benzoate: A Comprehensive Toxicological and Safety Handling Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological data and safety handling procedures for **isopropyl benzoate**. The information is compiled from various safety data sheets and toxicological databases to ensure a thorough understanding of its potential hazards and the necessary precautions for its use in a research and development setting.

Chemical and Physical Properties



| Property | Value |
|-------------------|-------------------------------------------------|
| CAS Number | 939-48-0 |
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol |
| Appearance | Colorless, oily liquid |
| Odor | Sweet, fruity-floral |
| Boiling Point | 218 °C |
| Melting Point | -26 °C |
| Flash Point | 99 °C |
| Density | 1.011 - 1.013 g/cm³ |
| Refractive Index | 1.4930 - 1.4950 |
| Solubility | Insoluble in water; soluble in alcohol and oils |

Toxicological Data

The available toxicological data for **isopropyl benzoate** is summarized below. It is important to note that for many endpoints, specific quantitative data from studies conducted under standardized guidelines (e.g., OECD) are not readily available in the public domain. Much of the information is qualitative, derived from safety data sheets.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |
|----------|---------|--------|-----------------------------|-----------|
| LD50 | Rat | Oral | 3730 mg/kg | [1] |
| LD50 | Rabbit | Dermal | 20 mL/kg (~20240 mg/kg)¹ | [1] |

¹Conversion based on a density of 1.012 g/mL. It is important to note that the original study reported the value in mL/kg.



Experimental Protocol Summary (General - based on OECD Guidelines):

- Oral LD₅₀ (similar to OECD 401/420/423): The acute oral toxicity is typically determined by administering a single dose of the substance to fasted animals (commonly rats).[2] The animals are then observed for a period of at least 14 days for signs of toxicity and mortality.
 [2] The LD₅₀ is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.
- Dermal LD₅₀ (similar to OECD 402): The acute dermal toxicity is assessed by applying a single dose of the substance to a shaved area of the skin of an animal (commonly rabbits or rats).[3] The application site is usually covered with a semi-occlusive dressing for a 24-hour exposure period. Animals are observed for 14 days for signs of toxicity and mortality. The dermal LD₅₀ is the dose estimated to be lethal to 50% of the animals.

Irritation and Sensitization

| Endpoint | Species | Result | Reference |
|--------------------|---------------|-------------------------------------------------|-----------|
| Skin Irritation | Rabbit | Causes skin irritation (GHS Category 2) | |
| Eye Irritation | Rabbit | Causes serious eye irritation (GHS Category 2A) | _ |
| Skin Sensitization | Not specified | Not considered a dermal sensitizer | |

Experimental Protocol Summary (General - based on OECD Guidelines):

- Skin Irritation (similar to OECD 404): A small amount of the test substance is applied to a
 patch of shaved skin on a test animal (typically a rabbit). The skin is observed for signs of
 erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72
 hours) after patch removal. The severity of the reactions is scored to determine the irritation
 potential.
- Eye Irritation (similar to OECD 405): A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (usually a rabbit), with the other eye serving as a



control. The eyes are examined for effects on the cornea, iris, and conjunctiva at set intervals. The severity and reversibility of any lesions are recorded to classify the irritancy of the substance.

• Skin Sensitization (similar to OECD 429 - Local Lymph Node Assay, LLNA): This assay assesses the potential of a substance to cause skin sensitization. It involves the topical application of the test substance to the ears of mice for three consecutive days. The proliferation of lymphocytes in the draining lymph nodes is then measured. A substance is classified as a sensitizer if it induces a stimulation index (SI) of three or greater. The EC3 value, which is the concentration that produces an SI of 3, is a measure of the sensitizing potency.

Other Toxicological Endpoints

There is a notable lack of publicly available quantitative data for the following endpoints for **isopropyl benzoate**. The information provided is based on general statements from safety data sheets or is inferred from the absence of data.

| Endpoint | Result | Reference |
|-----------------------|-----------------------------------------------------------------------------------------------|--------------|
| Inhalation Toxicity | May cause respiratory irritation (GHS Category 3) | |
| Mutagenicity | No data available. Benzoic acid and related compounds are generally not considered genotoxic. | |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | - |
| Reproductive Toxicity | No data available. | - |

Experimental Protocol Summary (General - based on OECD Guidelines):

Acute Inhalation Toxicity (similar to OECD 403): This test determines the toxicity of a
substance upon inhalation over a short period. Animals, typically rats, are exposed to the
substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period (usually



4 hours). The animals are then observed for at least 14 days. The LC₅₀ (lethal concentration 50%) is then calculated.

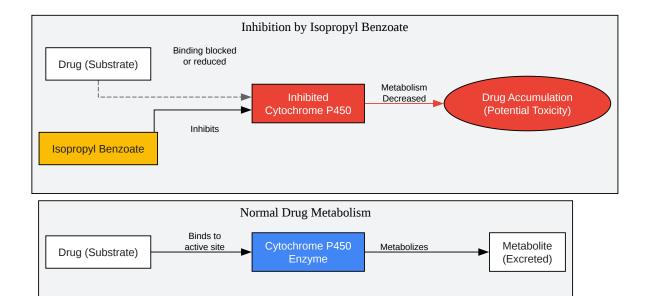
- Bacterial Reverse Mutation Test (Ames Test) (similar to OECD 471): This in vitro test is used
 to assess the mutagenic potential of a substance. It utilizes specific strains of bacteria (e.g.,
 Salmonella typhimurium and Escherichia coli) that have mutations preventing them from
 synthesizing an essential amino acid. The test substance is incubated with the bacteria, and
 a positive result is indicated by a significant increase in the number of revertant colonies that
 can grow without the amino acid.
- Carcinogenicity Study (similar to OECD 451): These are long-term studies, typically lasting for the majority of the animal's lifespan (e.g., 2 years for rodents). Animals are administered the test substance daily, and are observed for the development of tumors.
- Reproductive and Developmental Toxicity Study (similar to OECD 414): These studies are
 designed to evaluate the potential of a substance to interfere with reproduction and normal
 development. The substance is administered to animals before and during pregnancy, and
 the effects on parental animals and their offspring are assessed.

Potential Signaling Pathways and Mechanisms of Toxicity

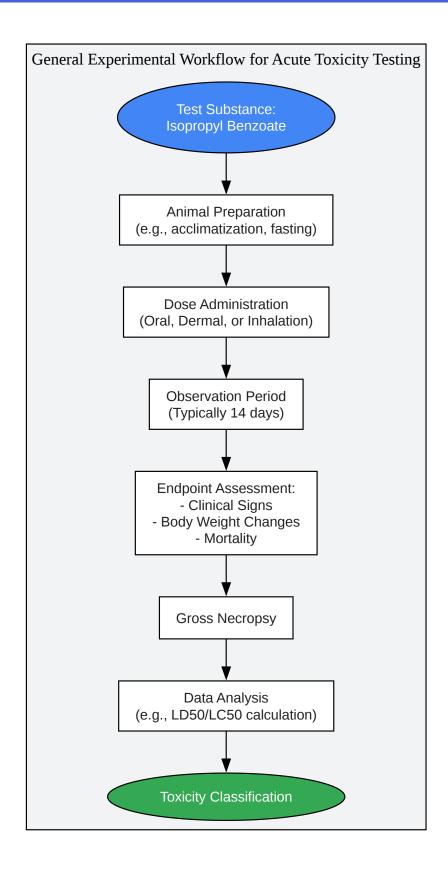
While specific signaling pathways for **isopropyl benzoate** toxicity have not been extensively studied, one potential mechanism of interaction has been identified.

Inhibition of Cytochrome P450 Enzymes: In vitro studies have suggested that isopropyl
benzoate may inhibit the activity of cytochrome P450 (CYP450) enzymes. These enzymes
are crucial for the metabolism of a wide range of xenobiotics, including many drugs.
Inhibition of CYP450 enzymes can lead to altered drug metabolism, potentially resulting in
drug-drug interactions and adverse effects.









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